Orlistat L-Methionine is a compound derived from the combination of Orlistat, a well-known lipase inhibitor used in obesity management, and L-Methionine, an essential amino acid. This compound is gaining attention for its potential therapeutic applications in metabolic disorders and weight management.
Orlistat is synthesized from lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini. The synthesis of Orlistat L-Methionine involves the reaction of Orlistat with L-Methionine under controlled conditions, utilizing solvents like methanol or ethanol and specific catalysts to facilitate the reaction.
Orlistat L-Methionine falls under the category of pharmaceutical compounds, specifically as a lipase inhibitor and nutritional supplement. It is classified within the broader category of anti-obesity medications.
The synthesis of Orlistat L-Methionine involves several key steps:
The molecular formula of Orlistat L-Methionine is . Its structure features a complex arrangement that includes both the Orlistat backbone and the methionine moiety.
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CCSC)NC=O
.Orlistat L-Methionine can undergo various chemical reactions:
Common reagents for these reactions include:
Orlistat L-Methionine functions through two primary mechanisms:
Orlistat L-Methionine has several scientific applications:
Orlistat (tetrahydrolipstatin) is a saturated derivative of lipstatin, a natural compound produced by Streptomyces toxytricini. Its chemical structure comprises a β-lactone ring, a central hydrocarbon chain, and an N-formyl-leucine moiety, collectively designated as C₂₉H₅₃NO₅ with a molecular weight of 495.7 g/mol [1] [5]. The β-lactone ring is the pharmacologically active site, enabling covalent inhibition of digestive lipases. Functionally, orlistat acts as a potent reversible inhibitor of gastric and pancreatic lipases—enzymes responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides [2] [8]. By binding to serine residues (Ser⁰⁵² in human pancreatic lipase) within the enzymes' catalytic triads, it sterically blocks substrate access. This inhibition occurs locally in the gastrointestinal lumen, with minimal systemic absorption (<5 ng/mL plasma concentration) due to its lipophilic nature [1] [5].
Table 1: Structural and Functional Comparison of Orlistat and L-Methionine
Property | Orlistat | L-Methionine |
---|---|---|
Chemical Formula | C₂₉H₅₃NO₅ | C₅H₁₁NO₂S |
Molecular Weight | 495.7 g/mol | 149.21 g/mol |
Key Structural Motif | β-lactone ring | Sulfur-containing thioether side chain |
Primary Target | Gastric/pancreatic lipases | One-carbon metabolism enzymes |
Mechanism | Covalent inhibition of catalytic serine | Methyl group donation via SAM |
L-Methionine is an essential sulfur-containing aliphatic amino acid (C₅H₁₁NO₂S) critical for protein synthesis and cellular metabolism. Its structure features a thioether group (–CH₂–S–CH₃), enabling roles beyond polypeptide incorporation [3] [7]. Biochemically, methionine serves as the precursor for S-adenosylmethionine (SAM), the primary methyl donor for >100 methylation reactions, including DNA, proteins, and phospholipids [4] [7]. SAM synthesis occurs via methionine adenosyltransferase (MAT), consuming ATP to form the sulfonium ion that facilitates nucleophilic methyl transfers [7]. Additionally, methionine metabolism branches into:
Table 2: Metabolic Pathways Involving L-Methionine
Pathway | Key Enzymes | Major Products | Biological Roles |
---|---|---|---|
Transmethylation | MAT, methyltransferases | SAM, SAH | DNA/protein methylation |
Transsulfuration | Cystathionine β-synthase (CBS) | Cysteine, glutathione | Antioxidant synthesis, detoxification |
Polyamine Synthesis | SAM decarboxylase, spermidine synthase | Spermidine, spermine | Cell proliferation, gene expression |
Creatine Synthesis | Guanidinoacetate N-methyltransferase | Creatine phosphate | Cellular energy storage |
Orlistat’s inhibition of lipases is characterized by covalent, irreversible binding kinetics. The β-lactone ring undergoes nucleophilic attack by the serine hydroxyl group (Ser⁰⁵² in pancreatic lipase), forming a stable acyl-enzyme complex [1] [8]. This covalent adduct prevents triglyceride hydrolysis by occupying the enzyme’s active site, reducing dietary fat absorption by ~30% at therapeutic doses (120 mg) [8]. Kinetic studies reveal dose-dependent inhibition following an Emax model: inhibition rises steeply to a plateau of ~35% at doses >400 mg/day [8]. The inhibition is substrate-specific, with no significant activity against amylase, trypsin, chymotrypsin, or phospholipases [2].
The binding occurs intraluminally, facilitated by orlistat’s lipophilicity (logP >8), which localizes it to fat globules. Consequently, >97% of administered orlistat is excreted unchanged in feces, confirming minimal systemic exposure [5] [8]. Structural analyses show the inhibitor’s long alkyl chain embeds into the lipase’s hydrophobic cleft, positioning the β-lactone for optimal nucleophilic attack. This binding is reversible over hours due to slow hydrolysis of the acyl-enzyme bond, restoring enzymatic activity [1] [8].
L-Methionine’s metabolic conversion to SAM anchors its role in epigenetic regulation. SAM donates methyl groups to cytosine residues in CpG dinucleotides via DNA methyltransferases (DNMT1, DNMT3A/B), influencing gene silencing [4]. The "methylation index" (SAM:SAH ratio) dictates enzymatic efficiency: SAM activates DNMTs, while SAH (S-adenosylhomocysteine) competitively inhibits them [4] [7]. Dietary methionine fluctuations alter this ratio:
DNA methylation patterns established during embryogenesis are particularly sensitive to methionine availability. Animal studies demonstrate that maternal methionine restriction alters fetal methylation at genes governing lipid metabolism (e.g., PPARα) and stress response [4] [7]. Conversely, in cancer models, methionine deprivation suppresses tumor growth by disrupting SAM-dependent methylation essential for oncogene expression [10]. These epigenetic mechanisms link methionine status to metabolic diseases, hepatic steatosis, and carcinogenesis.
Table 3: Research Findings on Methionine and DNA Methylation
Study Model | Methionine Intervention | Key Epigenetic/DNA Effects | Reference |
---|---|---|---|
Weanling Rats | 1.5% dietary methionine | 4–30× ↑ tissue methionine; altered SAM:SAH | [4] |
Epileptic Rats | Methionine injection | 7× ↑ hippocampal methionine; DNA hypermethylation | [4] |
Suckling Piglets | Standard vs. restricted diet | Altered creatine synthesis genes’ methylation | [7] |
Mice | Low-methionine diet | 40% ↑ lifespan; improved stress resistance | [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: